MPPG
Overview
Description
MPPG is a chemical compound with the molecular formula C₉H₁₂NO₅P. It is known for its unique structure, which includes an amino group, a phosphono group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPPG typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of glycine Schiff base and alkylation with suitable reagents to form the desired product . The reaction conditions often involve basic environments and the use of chiral auxiliaries to ensure the formation of enantiomerically pure derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of recyclable chiral auxiliaries and nickel complexes. These methods are designed to produce significant quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MPPG can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and phosphono groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids .
Scientific Research Applications
MPPG has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MPPG involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-benzoylphenyl)propanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
Uniqueness
MPPG is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or possess different substituents on the phenyl ring .
Properties
IUPAC Name |
2-amino-2-(4-phosphonophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAONCRJPUQXPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398316 | |
Record name | MPPG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169209-65-8 | |
Record name | α-Amino-α-methyl-4-phosphonobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169209-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MPPG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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